A Technical Guide to the Chemical Properties of 1-Methylisoquinoline 2-Oxide
A Technical Guide to the Chemical Properties of 1-Methylisoquinoline 2-Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylisoquinoline 2-oxide is a heterocyclic N-oxide that serves as a versatile intermediate in organic synthesis. The presence of the N-oxide functionality and the C-1 methyl group imparts a unique reactivity profile, distinguishing it from its parent heterocycle, 1-methylisoquinoline. This guide provides an in-depth exploration of the synthesis, physicochemical properties, spectroscopic signature, and key chemical transformations of 1-Methylisoquinoline 2-oxide. We will delve into the mechanistic underpinnings of its characteristic reactions, including the Boekelheide rearrangement and photochemical isomerization, offering field-proven insights into its synthetic utility. This document is designed to be a comprehensive resource, grounded in authoritative references, to empower researchers in leveraging the unique chemistry of this compound.
Synthesis of 1-Methylisoquinoline 2-oxide
The primary and most direct route to 1-Methylisoquinoline 2-oxide is the N-oxidation of 1-methylisoquinoline. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (mCPBA) being a common and effective reagent.
Causality of Reagent Choice: The nitrogen atom in 1-methylisoquinoline possesses a lone pair of electrons, making it nucleophilic. Peroxy acids, such as mCPBA, feature an electrophilic oxygen atom, which is readily transferred to the nitrogen, forming the N-oxide bond. The reaction is generally clean and high-yielding. Alternative modern methods, such as those employing hypervalent iodine reagents or biocatalysis, have also been developed, offering different substrate scopes and reaction conditions[1][2]. For instance, the fungus Verticillium sp. GF39 has been shown to effectively catalyze this oxidation[1].
Synthetic Workflow: Direct N-Oxidation
The following diagram illustrates the straightforward oxidation of 1-methylisoquinoline to its corresponding N-oxide.
Caption: General workflow for the N-oxidation of 1-methylisoquinoline.
Experimental Protocol: N-Oxidation with mCPBA
This protocol is a self-validating system; successful synthesis can be confirmed by TLC analysis against the starting material and subsequent spectroscopic characterization.
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Dissolution: Dissolve 1-methylisoquinoline (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at room temperature (25 °C).
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Reagent Addition: Slowly add a solution of m-CPBA (approx. 1.1 eq) in CH₂Cl₂ to the stirred solution of the starting material. The slow addition helps to control any exotherm.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
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Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Methylisoquinoline 2-oxide[3].
Physicochemical and Spectroscopic Properties
While specific experimental data for 1-Methylisoquinoline 2-oxide is not widely published, its properties can be reliably inferred from its parent compound, isoquinoline N-oxide, and related structures.
Physical Properties
The introduction of the polar N-oxide group is expected to increase the melting point and boiling point compared to the parent 1-methylisoquinoline. It is also expected to be a solid at room temperature.
| Property | Value (1-Methylisoquinoline) | Predicted/Reference Value (1-Methylisoquinoline 2-oxide) | Source |
| Molecular Formula | C₁₀H₉N | C₁₀H₉NO | - |
| Molecular Weight | 143.19 g/mol | 159.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Cream to brown solid (predicted) | [4][5][6] |
| Melting Point | -9 °C to 12 °C | 103-105 °C (for Isoquinoline N-oxide) | [6][7][8] |
| Boiling Point | 126-128 °C @ 16 mmHg | 170 °C @ 3 mmHg (for Isoquinoline N-oxide) | [4][6] |
Spectroscopic Characterization
The N-oxide group significantly influences the electronic environment of the heterocyclic ring, leading to characteristic shifts in NMR spectra. The electron-withdrawing nature of the N-oxide deshields the protons and carbons, particularly at the positions alpha (C1, C3) and gamma (C5, C7) to the nitrogen atom.
| Technique | Predicted Chemical Shift (δ) / Signature | Rationale & Comparison |
| ¹H NMR | CH₃ (C1): ~2.7-2.9 ppm (s) H3: ~7.4-7.6 ppm (d) H4: ~7.2-7.4 ppm (d) Aromatic (H5-H8): ~7.6-8.6 ppm (m) | The methyl group will be a singlet, shifted downfield compared to 1-methylisoquinoline (~2.89 ppm) due to the N-oxide's influence. Protons on the pyridine ring (H3, H4) will be deshielded. H8 is often the most downfield aromatic proton in related N-oxides.[3][9][10] |
| ¹³C NMR | CH₃ (C1): ~18-20 ppm C1: ~148-150 ppm C3: ~120-122 ppm Aromatic (C4-C8a): ~120-140 ppm | The N-oxide causes a significant downfield shift for C1 and other carbons adjacent to the nitrogen. The methyl carbon signal remains relatively unaffected.[3][9][11] |
| IR (cm⁻¹) | ~1250-1300 | Strong absorption characteristic of the N-O stretching vibration. |
| Mass Spec (MS) | [M]+• at m/z 159 [M-16]+• at m/z 143 | The molecular ion peak is expected at 159. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (16 amu), leading to a strong peak corresponding to the parent amine cation.[12] |
Chemical Reactivity and Transformations
The chemistry of 1-Methylisoquinoline 2-oxide is dominated by two key features: the reactivity of the N-oxide group and the enhanced acidity of the 1-methyl protons.
Reactions of the 1-Methyl Group: The Boekelheide Rearrangement
The protons of the methyl group at the C-1 position are significantly acidified by the adjacent positively charged nitrogen atom. This allows the methyl group to be deprotonated and to act as a nucleophile. A classic and synthetically valuable reaction exploiting this property is the Boekelheide rearrangement .
Mechanistic Insight: When treated with acetic anhydride, the N-oxide oxygen attacks the anhydride, forming an N-acetoxy intermediate. A base (often pyridine or triethylamine, or even another molecule of the N-oxide) then abstracts a proton from the C-1 methyl group. This is followed by a[7][7]-sigmatropic rearrangement, which ultimately leads to the formation of 1-acetoxymethylisoquinoline. This reaction provides a powerful method for functionalizing the C-1 methyl group.
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